molecular formula C11H17NO3 B1288799 1-Amino-2-(3,4-dimethoxyphenyl)propan-2-ol CAS No. 204015-28-1

1-Amino-2-(3,4-dimethoxyphenyl)propan-2-ol

Cat. No. B1288799
CAS RN: 204015-28-1
M. Wt: 211.26 g/mol
InChI Key: VOXUCFGTQYIDFB-UHFFFAOYSA-N
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Description

The compound 1-Amino-2-(3,4-dimethoxyphenyl)propan-2-ol is a derivative of 1-amino-3-aryloxy-2-propanols, which have been synthesized and examined for their potential as cardioselective beta-blockade agents. The introduction of the (3,4-dimethoxyphenethyl)amino group has led to the development of highly cardioselective agents within this class. One such compound, 1-[(3,4-dimethoxyphenethyl)amino]-3-(m-tolyloxy)-2-propanol, was selected for clinical trials due to its optimal potency and selectivity .

Synthesis Analysis

The synthesis of this compound derivatives involves the introduction of various substituents to the amino and aryl groups. For instance, heterocyclic substituted 1-(aryloxy)-3-[[(amido)alkyl]amino]propan-2-ols have been synthesized, with some compounds demonstrating greater potency than propranolol, a well-known beta-blocker. The structure-activity relationships of these compounds have been extensively studied, indicating the importance of the substituents in determining the pharmacological profile .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been characterized by X-ray diffraction analysis. The conformational analyses of these compounds in different environments, including their crystal structures, have been reported. For example, the free base and hydrochloride salts of related derivatives have been crystallized and analyzed, revealing the influence of the ether group on the conformation of the amine fragments .

Chemical Reactions Analysis

While the specific chemical reactions involving this compound are not detailed in the provided papers, the synthesis of related compounds, such as analogs of the hallucinogen DOM, involves substitutions at the 4-position of the dimethoxyphenyl ring. These synthetic routes could potentially be adapted for the synthesis of this compound derivatives, with modifications to the substituents influencing the pharmacological effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives can be inferred from their molecular structures and interactions in the crystalline state. For instance, the crystal packing is dominated by hydrogen-bonded chains and rings, which could affect the solubility and stability of these compounds. The presence of dimethoxyphenyl substituents likely contributes to the lipophilicity of the molecules, which is an important factor in their bioavailability and distribution .

properties

IUPAC Name

1-amino-2-(3,4-dimethoxyphenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-11(13,7-12)8-4-5-9(14-2)10(6-8)15-3/h4-6,13H,7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXUCFGTQYIDFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1=CC(=C(C=C1)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40617272
Record name 1-Amino-2-(3,4-dimethoxyphenyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

204015-28-1
Record name 1-Amino-2-(3,4-dimethoxyphenyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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